molecular formula C15H8Cl2O2 B1660842 2-(3,4-Dichlorophenyl)-4H-chromen-4-one CAS No. 84437-40-1

2-(3,4-Dichlorophenyl)-4H-chromen-4-one

Cat. No.: B1660842
CAS No.: 84437-40-1
M. Wt: 291.1 g/mol
InChI Key: UMWWIJIGWAEETI-UHFFFAOYSA-N
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Description

2-(3,4-Dichlorophenyl)-4H-chromen-4-one is an organic compound belonging to the benzopyran family. This compound is characterized by the presence of a benzopyran ring system with a 3,4-dichlorophenyl substituent at the second position. It is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one typically involves the condensation of 3,4-dichlorobenzaldehyde with a suitable precursor, such as 4-hydroxycoumarin. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as ethanol. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dichlorophenyl)-4H-chromen-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzopyran ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted benzopyran derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

2-(3,4-Dichlorophenyl)-4H-chromen-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dichlorophenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    4H-1-Benzopyran-4-one: The parent compound without the 3,4-dichlorophenyl substituent.

    2-(3,4-Dihydroxyphenyl)-4H-1-Benzopyran-4-one: A derivative with hydroxyl groups instead of chlorine atoms.

    2-(3,4-Dimethoxyphenyl)-4H-1-Benzopyran-4-one: A derivative with methoxy groups instead of chlorine atoms

Uniqueness

2-(3,4-Dichlorophenyl)-4H-chromen-4-one is unique due to the presence of the 3,4-dichlorophenyl substituent, which imparts distinct chemical and biological properties. This substituent enhances the compound’s stability and reactivity, making it a valuable intermediate in various synthetic and research applications.

Properties

CAS No.

84437-40-1

Molecular Formula

C15H8Cl2O2

Molecular Weight

291.1 g/mol

IUPAC Name

2-(3,4-dichlorophenyl)chromen-4-one

InChI

InChI=1S/C15H8Cl2O2/c16-11-6-5-9(7-12(11)17)15-8-13(18)10-3-1-2-4-14(10)19-15/h1-8H

InChI Key

UMWWIJIGWAEETI-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C=C(O2)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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